molecular formula C20H20O10 B009417 5,7,2'-Trihydroxy-3,6,8,4',5'-pentamethoxyflavone CAS No. 100363-94-8

5,7,2'-Trihydroxy-3,6,8,4',5'-pentamethoxyflavone

Cat. No. B009417
M. Wt: 420.4 g/mol
InChI Key: GABPPIKPVIRAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7,2'-Trihydroxy-3,6,8,4',5'-pentamethoxyflavone, also known as tangeritin, is a flavonoid compound that is found in citrus fruits. This compound has gained significant attention in scientific research due to its potential health benefits.

Scientific Research Applications

Compound Isolation and Identification

  • Isolation from Natural Sources : 5,7,2'-Trihydroxy-3,6,8,4',5'-pentamethoxyflavone has been isolated from various natural sources such as Gutierrezia microcephala and Gymnosperma glutinosum, demonstrating the diverse occurrence of this compound in the plant kingdom (Fang et al., 1985), (Yu et al., 1988).

  • Structural Elucidation : The structure of this compound has been determined through various spectroscopic methods, highlighting the significance of these techniques in identifying complex natural products (Kishore et al., 2003).

Biological Activities

  • Inhibitory Activities : Studies have shown that this flavone and its derivatives exhibit inhibitory activities against various biological targets, such as tubulin polymerization (Lewin et al., 2010). This points towards potential therapeutic applications in diseases where tubulin dynamics play a crucial role.

  • Insect Growth Inhibition : Research has demonstrated the effectiveness of this compound in inhibiting insect growth, suggesting its potential use in pest control strategies (Calderón et al., 2001).

Chemical Synthesis and Modifications

  • Semisynthesis from Other Flavonoids : The semisynthesis of this compound from other flavonoids like hesperidin has been explored, indicating the possibility of creating derivatives with enhanced or modified biological activities (Lewin et al., 2010).

  • Structure-Activity Relationship (SAR) : The synthesis and study of various derivatives of this compound help in understanding the SAR, which is crucial for the development of more effective and specific therapeutic agents.

properties

CAS RN

100363-94-8

Product Name

5,7,2'-Trihydroxy-3,6,8,4',5'-pentamethoxyflavone

Molecular Formula

C20H20O10

Molecular Weight

420.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(2-hydroxy-4,5-dimethoxyphenyl)-3,6,8-trimethoxychromen-4-one

InChI

InChI=1S/C20H20O10/c1-25-10-6-8(9(21)7-11(10)26-2)16-19(28-4)14(23)12-13(22)18(27-3)15(24)20(29-5)17(12)30-16/h6-7,21-22,24H,1-5H3

InChI Key

GABPPIKPVIRAPL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)O)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)O)OC

Other CAS RN

100363-94-8

synonyms

5,7,2'-TPMF
5,7,2'-trihydroxy-3,6,8,4',5'-pentamethoxyflavone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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